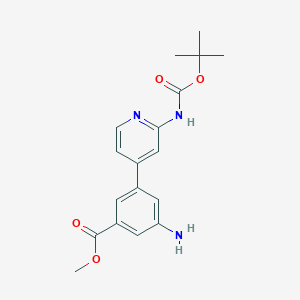
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: The benzoic acid derivative is esterified using methanol and an acid catalyst.
Introduction of the amino group: The ester is then subjected to nitration followed by reduction to introduce the amino group.
Pyridine ring functionalization: The pyridine ring is functionalized with the tert-butoxycarbonyl-protected amino group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and carboxylic acids, depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: The compound is a potential precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butoxycarbonyl group provides protection during synthetic transformations, ensuring the stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H21N3O4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(23)21-15-10-11(5-6-20-15)12-7-13(16(22)24-4)9-14(19)8-12/h5-10H,19H2,1-4H3,(H,20,21,23) |
Clave InChI |
XQDRUAGBWCOAKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


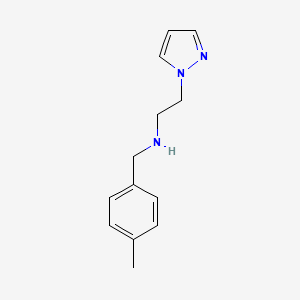

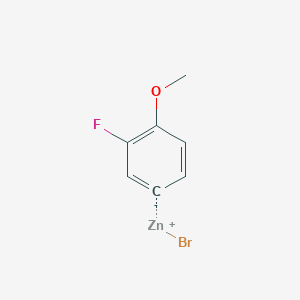


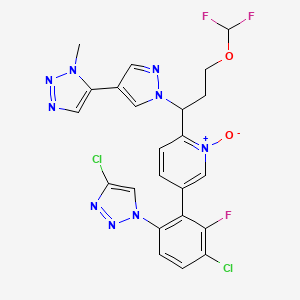
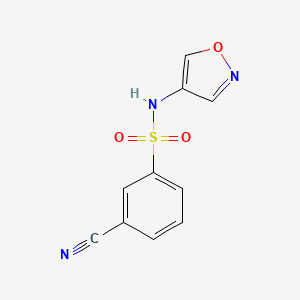
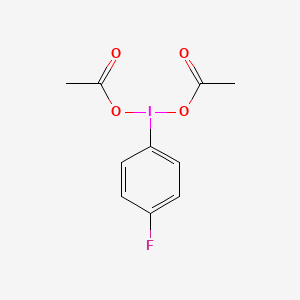
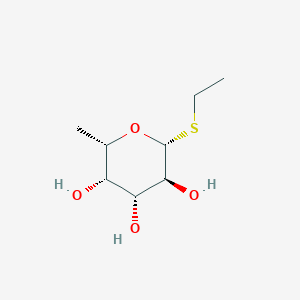
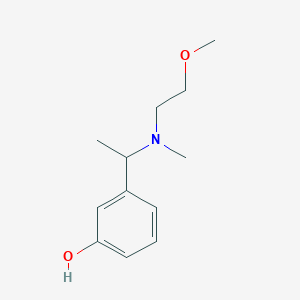
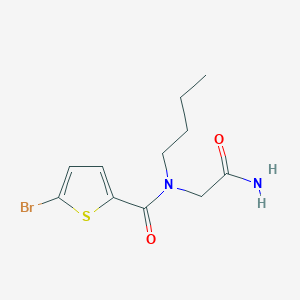
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)

